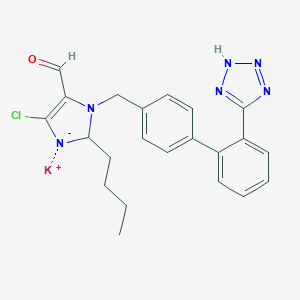

EXP3179

Description

Properties

CAS No. |

140868-18-4 |

|---|---|

Molecular Formula |

C22H22ClKN6O |

Molecular Weight |

461.0 g/mol |

IUPAC Name |

potassium 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |

InChI |

InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |

InChI Key |

BWBSHTGVBZFIAV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |

Synonyms |

2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of EXP3179

For Researchers, Scientists, and Drug Development Professionals

Introduction: EXP3179, an active metabolite of the angiotensin II type 1 receptor (AT1R) antagonist losartan, has garnered significant scientific interest due to its pleiotropic pharmacological effects that extend beyond AT1R blockade. This technical guide provides a comprehensive overview of the core mechanisms of action of EXP3179, summarizing key signaling pathways, quantitative data from pivotal studies, and the experimental methodologies employed to elucidate its multifaceted activities.

Core Mechanisms of Action

EXP3179 exerts its effects through several distinct, yet potentially interconnected, signaling pathways. These actions are largely independent of the renin-angiotensin system and contribute to its anti-inflammatory, anti-oxidative, and vasoprotective properties.

Inhibition of NADPH Oxidase and Reduction of Oxidative Stress

A primary mechanism of EXP3179 is the inhibition of NADPH oxidase, a key enzyme responsible for producing superoxide radicals and contributing to oxidative stress in cardiovascular diseases.

Signaling Pathway:

EXP3179 disrupts the activation of NADPH oxidase by targeting the Protein Kinase C (PKC) signaling pathway.[1] In phagocytic and endothelial cells, stimuli such as phorbol myristate acetate (PMA) or insulin typically activate PKC.[2] Activated PKC then phosphorylates the cytosolic subunit p47phox, leading to its translocation to the cell membrane and the assembly of the active NADPH oxidase complex. EXP3179 inhibits PKC activity, thereby preventing the phosphorylation and translocation of p47phox and ultimately blocking superoxide production.[1][2] This reduction in oxidative stress can also lead to decreased secretion of matrix metalloproteinase-9 (MMP-9).[1]

Partial Agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

EXP3179 functions as a partial agonist for PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism.

Signaling Pathway:

Upon binding to PPAR-γ, EXP3179 induces a conformational change in the receptor, leading to the recruitment of co-activators and the subsequent transcription of target genes. This includes the upregulation of genes such as CD36 and the cholesterol efflux transporter ABCG1. The activation of PPAR-γ by EXP3179 is believed to be a key mechanism underlying its anti-inflammatory properties, including the inhibition of monocyte migration.

Activation of Endothelial Nitric Oxide Synthase (eNOS)

EXP3179 promotes the production of nitric oxide (NO), a potent vasodilator, by activating eNOS in endothelial cells. This effect is independent of AT1R and contributes to improved endothelial function.

Signaling Pathway:

EXP3179 initiates a signaling cascade by transactivating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). This activation is dependent on calcium and Src family kinases. Activated VEGFR2 then stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Akt, in turn, phosphorylates eNOS at its activating serine residue, leading to increased NO production. This pathway also contributes to the anti-apoptotic effects of EXP3179 in endothelial cells.

Anti-inflammatory and Anti-platelet Aggregation Effects

In addition to PPAR-γ agonism, EXP3179 exhibits other anti-inflammatory and anti-platelet activities.

Mechanism:

EXP3179 has been shown to abolish the upregulation of cyclooxygenase-2 (COX-2) mRNA induced by lipopolysaccharides (LPS) and Angiotensin II. This leads to a reduction in the production of pro-inflammatory prostaglandins such as prostaglandin F2α and thromboxane A2. Furthermore, EXP3179 can inhibit platelet aggregation, an effect not shared by the primary AT1R-blocking metabolite of losartan, EXP3174.

Quantitative Data Summary

| Parameter | Effect of EXP3179 | Cell/System | Concentration/Dose | Reference |

| eNOS Phosphorylation | Stimulation | Endothelial Cells | EC50: ~6.3 nM (-logEC50, 8.2) | |

| Platelet Aggregation | Reduction by ~35% | In vivo (human subjects) | Peak serum concentration ~100 nM | |

| Monocyte Migration | Significant inhibition | Primary human monocytes | In vivo relevant concentrations | |

| NADPH Oxidase Activity | Dose-dependent inhibition | Human phagocytic cells | P<0.05 | |

| MMP-9 Secretion | Inhibition | Human phagocytic cells | P<0.05 | |

| COX-2 Transcription | Abolished LPS- and Ang II-induced transcription | Human endothelial cells | 100 nM | |

| TNF-α-induced Apoptosis | Inhibition by ~60% | Endothelial Cells | Not specified | |

| PPAR-γ Activation | Partial agonist activity (51% of pioglitazone) | In vitro assay | Maximum at 100 µM |

Experimental Protocols

Measurement of NADPH Oxidase Activity

-

Method: Lucigenin-enhanced chemiluminescence.

-

Protocol: Human phagocytic cells were isolated and stimulated with phorbol myristate acetate (PMA) or insulin in the presence or absence of varying concentrations of EXP3179, losartan, or EXP3174. The production of superoxide was measured by the light emission from the reaction of superoxide with lucigenin.

Assessment of p47phox Translocation

-

Method: Western Blotting.

-

Protocol: Following stimulation with PMA in the presence or absence of EXP3179, cytosolic and membrane fractions of phagocytic cells were separated by centrifugation. The amount of p47phox protein in each fraction was determined by Western blotting using a specific antibody to assess its translocation from the cytosol to the membrane.

eNOS Phosphorylation Assay

-

Method: Western Blotting.

-

Protocol: Cultured endothelial cells were treated with EXP3179, losartan, or EXP3174 for various times. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The phosphorylation of eNOS at Ser1177 and Akt at Ser473 was detected using phospho-specific antibodies. Total eNOS and Akt levels were also measured as loading controls.

PPAR-γ Activation Assay

-

Method: Luciferase Reporter Assay.

-

Protocol: Cells were co-transfected with a plasmid containing the ligand-binding domain of PPAR-γ fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence. Transfected cells were then treated with EXP3179 or other compounds. The activation of PPAR-γ was quantified by measuring the luciferase activity.

Platelet Aggregation Assay

-

Method: In vivo analysis in human subjects.

-

Protocol: Blood samples were collected from patients at baseline and at various time points after a single oral dose of 100 mg losartan. Platelet aggregation was induced ex vivo using an agonist, and the extent of aggregation was measured using an aggregometer. Serum levels of EXP3179 were determined by HPLC followed by liquid chromatography-mass spectrometry.

Conclusion

EXP3179 is a pharmacologically active metabolite of losartan with a complex and multifaceted mechanism of action that is largely independent of AT1R blockade. Its ability to inhibit NADPH oxidase, partially activate PPAR-γ, and stimulate eNOS phosphorylation positions it as a molecule with significant therapeutic potential for cardiovascular and inflammatory diseases. The data presented in this guide underscore the importance of considering the effects of drug metabolites in drug development and clinical practice. Further research into the intricate signaling networks modulated by EXP3179 will continue to provide valuable insights into its therapeutic applications.

References

The Multifaceted Functions of EXP3179: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

EXP3179, also known as losartan carboxaldehyde, is an active metabolite of the widely prescribed antihypertensive drug, losartan.[1] While its parent compound, losartan, and its other major metabolite, EXP3174, primarily exert their effects through the blockade of the Angiotensin II Type 1 Receptor (AT1R), EXP3179 exhibits a range of pleiotropic effects that are largely independent of AT1R antagonism.[2][3][4] This technical guide provides an in-depth exploration of the known functions of EXP3179, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

Core Functions and Mechanisms of Action

EXP3179 has been identified to modulate several key cellular signaling pathways, contributing to its anti-inflammatory, anti-aggregatory, and vasculoprotective properties. These functions are distinct from the canonical blood pressure-lowering effects of losartan mediated by EXP3174.

Inhibition of NADPH Oxidase and Reduction of Oxidative Stress

A primary function of EXP3179 is the inhibition of NADPH oxidase, a major source of superoxide anions in phagocytic and endothelial cells.[2] This action helps to mitigate oxidative stress, which is a critical factor in the pathogenesis of hypertension and other cardiovascular diseases. The mechanism involves the inhibition of Protein Kinase C (PKC), which is essential for the translocation of the p47phox subunit and subsequent activation of NADPH oxidase.

Anti-inflammatory Effects via COX-2 Inhibition

EXP3179 demonstrates significant anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2). It has been shown to abolish the upregulation of COX-2 mRNA induced by inflammatory stimuli such as Angiotensin II and lipopolysaccharides (LPS). This leads to a reduction in the production of pro-inflammatory prostaglandins.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism

EXP3179 acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). This interaction contributes to its anti-inflammatory effects and may play a role in its metabolic benefits.

Stimulation of Endothelial Nitric Oxide Synthase (eNOS)

The metabolite promotes the phosphorylation of endothelial nitric oxide synthase (eNOS) through the activation of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2)/PI3K/Akt pathway. This leads to increased production of nitric oxide (NO), a key molecule in maintaining endothelial function and promoting vasodilation. This effect is independent of AT1R blockade.

Anti-platelet Aggregation

EXP3179 has been shown to inhibit platelet aggregation induced by arachidonic acid. This anti-aggregatory property is another facet of its cardiovascular protective effects.

Angiotensin II Type 1 Receptor (AT1R) Blockade

While initially considered to have no AT1R-blocking properties, more recent evidence suggests that EXP3179 can also act as an AT1R antagonist, contributing to blood pressure reduction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on EXP3179.

| Parameter | Value | Cell/System Type | Condition | Reference |

| NADPH Oxidase Inhibition | Dose-dependent inhibition (P<0.05) | Human phagocytic and endothelial cells | Phorbol myristate acetate (PMA) stimulated | |

| PKC Inhibition | P<0.05 | Human phagocytic cells | PMA-stimulated | |

| MMP-9 Secretion Inhibition | P<0.05 | Human phagocytic cells | PMA-stimulated |

| Parameter | Value | Cell/System Type | Condition | Reference |

| COX-2 mRNA Upregulation | Abolished at 10⁻⁷ mol/L | Human endothelial cells | Ang II or LPS-induced | |

| Prostaglandin F2α Formation | Significantly reduced | Human endothelial cells | Ang II or LPS-induced | |

| Platelet Aggregation | -35 ± 4% reduction in vivo | Human | Following 100 mg oral dose of losartan |

| Parameter | Value | Cell/System Type | Assay | Reference |

| PPARγ Agonism (EC50) | 17.1 µM | COS-7 cells expressing human PPARγ | Reporter assay | |

| PPARγ-LBD Activation | 51% of max response by pioglitazone | |||

| Akt/eNOS Phosphorylation (EC50) | -logEC50: 8.2 ± 0.1 mol/L | Endothelial cells | ||

| TNFα-induced Apoptosis Inhibition | ~60% reduction | Endothelial cells | ||

| Cleaved Caspase-3 Suppression | 48% | Endothelial cells |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by EXP3179.

References

An In-depth Technical Guide on EXP3179 and NADPH Oxidase Signaling

This guide provides a comprehensive overview of the molecular interactions between EXP3179, a primary active metabolite of the angiotensin II receptor blocker losartan, and the NADPH oxidase signaling pathway. It is intended for researchers, scientists, and professionals in drug development who are interested in the intricate mechanisms of cardiovascular pharmacology beyond conventional receptor blockade. This document details the signaling cascade, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction: Beyond Angiotensin II Receptor Blockade

EXP3179 is a principal metabolite of losartan, an extensively prescribed medication for hypertension. While its therapeutic effects have been largely attributed to its potent antagonism of the angiotensin II type 1 (AT1) receptor, emerging research has unveiled a distinct, non-canonical mechanism of action. This novel function centers on the direct inhibition of the NADPH oxidase enzyme complex, a primary source of reactive oxygen species (ROS) in the vasculature. This guide elucidates this crucial signaling pathway, highlighting the unique properties of EXP3179 that differentiate it from its parent drug and other angiotensin receptor blockers (ARBs).

The Core Signaling Pathway: From Angiotensin II to Oxidative Stress

The canonical pathway leading to NADPH oxidase activation in vascular cells is a well-established cascade initiated by angiotensin II. Under pathological conditions such as hypertension, this pathway contributes significantly to oxidative stress and vascular inflammation.

Angiotensin II-Mediated Activation of NADPH Oxidase

Angiotensin II (Ang II) instigates a signaling cascade by binding to its AT1 receptor on the surface of various cells, including phagocytes and endothelial cells. This binding event triggers the activation of Protein Kinase C (PKC), a crucial downstream effector. Activated PKC then phosphorylates the cytosolic regulatory subunit of NADPH oxidase, p47phox. This phosphorylation is a critical step, inducing a conformational change in p47phox that allows it to translocate from the cytosol to the cell membrane. At the membrane, it associates with the catalytic subunit gp91phox (also known as Nox2) and other regulatory subunits, leading to the assembly of the functional NADPH oxidase enzyme complex. The assembled oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻), a potent ROS. This increase in oxidative stress can lead to the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue remodeling and vascular damage.

EXP3179: A Direct Inhibitor of the PKC-NADPH Oxidase Axis

Contrary to the action of its parent compound, EXP3179 exhibits inhibitory effects on NADPH oxidase that are independent of AT1 receptor blockade.[1][2] The primary mechanism of this inhibition is the direct targeting of PKC.[1][2] By inhibiting several PKC isoforms, EXP3179 prevents the critical phosphorylation of the p47phox subunit.[1] This action effectively halts the translocation of p47phox from the cytosol to the cell membrane, thereby preventing the assembly and subsequent activation of the NADPH oxidase complex. The result is a significant reduction in superoxide production and a downstream decrease in MMP-9 secretion. This places EXP3179 as a unique molecule that not only blocks the initial signal (Ang II) but also directly quenches a key source of oxidative stress.

References

The Role of EXP3179 in the Protein Kinase C Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, has garnered significant attention for its pleiotropic effects beyond its role in blood pressure regulation. Emerging research has elucidated a critical function of EXP3179 in modulating the Protein Kinase C (PKC) signaling pathway, a key cascade involved in a myriad of cellular processes including inflammation, oxidative stress, and cell proliferation. This technical guide provides an in-depth analysis of the interaction between EXP3179 and the PKC pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades and workflows.

Core Mechanism of Action

EXP3179 acts as a direct inhibitor of Protein Kinase C (PKC), thereby attenuating downstream signaling events. This inhibition has been shown to have significant physiological consequences, particularly in the context of NADPH oxidase-mediated oxidative stress. By blocking PKC, EXP3179 prevents the phosphorylation and subsequent translocation of the cytosolic subunit p47phox to the cell membrane.[1] This step is crucial for the assembly and activation of the NADPH oxidase enzyme complex. The net effect is a reduction in the production of superoxide anions (O2•−) and a decrease in the secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme in tissue remodeling and inflammation.[1]

Quantitative Data Summary

The inhibitory effects of EXP3179 on various components of the PKC signaling pathway have been quantified in several studies. The following tables summarize the key findings.

| Experiment | Cell Type | Stimulant | EXP3179 Concentration | Observed Inhibition | Reference |

| NADPH Oxidase Activity | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Dose-dependent | Significant inhibition (P<0.05) | [2] |

| NADPH Oxidase Activity | Human Phagocytic Cells | Insulin | Dose-dependent | Significant inhibition (P<0.05) | [2] |

| NADPH Oxidase Activity | Endothelial Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition | [2] |

| p47phox Translocation | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition (P<0.05) | |

| PKC Activity | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition (P<0.05) | |

| MMP-9 Secretion | Human Phagocytic Cells | Phorbol Myristate Acetate (PMA) | Not specified | Significant inhibition (P<0.05) |

Table 1: Inhibitory Effects of EXP3179 on Cellular Processes

| PKC Isoform | Interaction with EXP3179 | Method of Confirmation | Reference |

| PKCα | Direct binding and inhibition | Affinity Experiments, Enzymatic Assays | |

| PKCβ | Direct binding and inhibition | Affinity Experiments, Enzymatic Assays |

Table 2: Interaction of EXP3179 with PKC Isoforms

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of EXP3179 and the methodologies used to study it, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of EXP3179's role in the PKC signaling pathway, based on the study by Fortuño et al. (2009) in Hypertension.

Cell Culture and Treatment

-

Cell Type: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by density gradient centrifugation using Ficoll-Paque.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: For stimulation, cells were pre-incubated with various concentrations of EXP3179 for 30 minutes before the addition of 100 nM phorbol 12-myristate 13-acetate (PMA) or insulin.

NADPH Oxidase Activity Assay

-

Principle: NADPH oxidase activity was measured by lucigenin-enhanced chemiluminescence.

-

Protocol:

-

Treated cells were washed and resuspended in Hanks' Balanced Salt Solution (HBSS).

-

5 µM lucigenin was added to the cell suspension.

-

The reaction was initiated by the addition of 100 µM NADPH.

-

Chemiluminescence was measured immediately using a luminometer.

-

Results were expressed as relative light units per microgram of protein.

-

p47phox Translocation by Western Blot

-

Principle: The translocation of the p47phox subunit from the cytosol to the cell membrane upon cell stimulation was assessed by Western blotting of subcellular fractions.

-

Protocol:

-

Following treatment, cells were harvested and lysed by sonication in a hypotonic buffer.

-

Cytosolic and membrane fractions were separated by ultracentrifugation.

-

Protein concentration in each fraction was determined using the Bradford assay.

-

Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with a primary antibody against p47phox (e.g., rabbit anti-p47phox).

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative band intensity was quantified by densitometry.

-

Protein Kinase C (PKC) Kinase Activity Assay

-

Principle: PKC activity in cell lysates was determined by measuring the incorporation of 32P from [γ-32P]ATP into a specific PKC substrate peptide.

-

Protocol:

-

Treated PBMCs were lysed, and the protein concentration of the lysates was determined.

-

The kinase reaction was performed in a final volume of 50 µL containing:

-

20 µg of cell lysate protein

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

10 µM [γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

-

The reaction was initiated by the addition of [γ-32P]ATP and incubated for 10 minutes at 30°C.

-

The reaction was stopped by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

The papers were washed three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

The radioactivity incorporated into the substrate was quantified by scintillation counting.

-

Surface Plasmon Resonance (SPR) for EXP3179-PKCα Interaction

-

Principle: The direct binding interaction between EXP3179 and recombinant human PKCα was analyzed using SPR.

-

Protocol:

-

Recombinant human PKCα was immobilized on a CM5 sensor chip via amine coupling.

-

A reference flow cell was prepared without the immobilized protein to subtract non-specific binding.

-

Different concentrations of EXP3179 in running buffer (e.g., HBS-EP) were injected over the sensor surface at a constant flow rate.

-

The association and dissociation of EXP3179 were monitored in real-time by measuring the change in the SPR signal (response units, RU).

-

The binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) were calculated by fitting the sensorgram data to a 1:1 Langmuir binding model.

-

MMP-9 Secretion by Gelatin Zymography

-

Principle: The activity of secreted MMP-9 in the cell culture supernatant was determined by its ability to degrade gelatin embedded in a polyacrylamide gel.

-

Protocol:

-

Following cell treatment, the culture supernatant was collected and centrifuged to remove cellular debris.

-

Protein concentration of the supernatant was determined.

-

Equal amounts of protein were mixed with non-reducing sample buffer and loaded onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.

-

Electrophoresis was performed at 4°C.

-

After electrophoresis, the gel was washed twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.

-

The gel was then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).

-

The gel was stained with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destained.

-

Gelatinolytic activity of MMP-9 appeared as clear bands on a blue background, which were quantified by densitometry.

-

Conclusion

EXP3179 demonstrates a significant inhibitory effect on the Protein Kinase C signaling pathway. By directly targeting PKC, EXP3179 effectively downregulates the activation of NADPH oxidase and subsequent production of reactive oxygen species and secretion of MMP-9. This mechanism underscores a novel, AT1-receptor-independent therapeutic potential of this losartan metabolite in conditions associated with oxidative stress and inflammation. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of EXP3179 and explore its therapeutic applications.

References

Unveiling the AT1R-Independent Vasculoprotective Effects of EXP3179: A Technical Guide to its Activation of Endothelial Nitric Oxide Synthase

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism by which EXP3179, a metabolite of the angiotensin II receptor blocker losartan, activates endothelial nitric oxide synthase (eNOS). Geared towards researchers, scientists, and drug development professionals, this document elucidates the signaling cascade, presents key quantitative data, and details the experimental protocols for investigating this vasculoprotective pathway. Notably, EXP3179's activation of eNOS is independent of the angiotensin II type 1 receptor (AT1R), highlighting a novel therapeutic avenue for cardiovascular disease.

Core Signaling Pathway: A Paradigm Shift from AT1R Blockade

Conventional understanding of losartan's benefits centers on its blockade of the AT1R by its active metabolite, EXP3174. However, research has unveiled a compelling, AT1R-independent mechanism mediated by another metabolite, EXP3179, which lacks significant AT1R-blocking properties.[1][2][3][4] EXP3179 stimulates the phosphorylation and activation of eNOS, a critical enzyme for endothelial health and vasodilation, through a distinct signaling pathway.[1]

The activation cascade is initiated by the stimulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This leads to the subsequent activation of Phosphatidylinositol 3-kinase (PI3K) and the downstream protein kinase Akt. Activated Akt then directly phosphorylates eNOS at its serine 1177 residue, leading to the production of nitric oxide (NO). This pathway is crucial for the vasculoprotective effects of EXP3179, including the inhibition of endothelial cell apoptosis.

A visual representation of this signaling pathway is provided below:

References

- 1. ahajournals.org [ahajournals.org]

- 2. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. [PDF] Losartan Metabolite EXP3179 Activates Akt and Endothelial Nitric Oxide Synthase via Vascular Endothelial Growth Factor Receptor-2 in Endothelial Cells: Angiotensin II Type 1 Receptor–Independent Effects of EXP3179 | Semantic Scholar [semanticscholar.org]

EXP3179: A Comprehensive Technical Review of a Partial PPAR-gamma Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, has emerged as a significant modulator of the peroxisome proliferator-activated receptor gamma (PPAR-γ).[1][2][3] Unlike its counterpart EXP3174, which is primarily responsible for the antihypertensive effects of losartan, EXP3179 exhibits no significant AT1 receptor-blocking activity.[4][5] Instead, it functions as a partial agonist of PPAR-γ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This unique pharmacological profile has garnered interest in its potential therapeutic applications beyond blood pressure control, particularly in metabolic diseases. This technical guide provides an in-depth analysis of EXP3179's interaction with PPAR-γ, detailing its activation properties, effects on gene expression, and the experimental methodologies used for its characterization.

Introduction to EXP3179 and PPAR-gamma

Losartan, an orally administered antihypertensive drug, undergoes hepatic metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to form two major active metabolites: EXP3174 and EXP3179. While EXP3174 is a potent and selective AT1 receptor antagonist, EXP3179 is a carboxaldehyde intermediate with distinct biological activities.

PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by an agonist, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. PPAR-γ plays a crucial role in adipocyte differentiation, fatty acid storage, glucose homeostasis, and inflammation. Full agonists of PPAR-γ, such as the thiazolidinediones (TZDs), are potent insulin sensitizers but are associated with side effects like weight gain and fluid retention. Partial agonists, like EXP3179, offer the potential for a more favorable therapeutic window by eliciting a submaximal response.

Quantitative Analysis of EXP3179-Mediated PPAR-gamma Activation

The activity of EXP3179 as a partial PPAR-γ agonist has been quantified in several key studies. The following tables summarize the comparative activation data and binding affinities.

Table 1: PPAR-gamma Ligand-Binding Domain (LBD) Activation

| Compound | Maximum Activation (% of Pioglitazone) | Fold Induction (at 100 µmol/L) | EC50 (µmol/L) | Reference(s) |

| EXP3179 | 51% | 7.1 ± 1 | 17.1 | |

| Pioglitazone (Full Agonist) | 100% | Not specified | 0.88 | |

| Losartan | Not specified | Not specified | >50 | |

| EXP3174 | No activation | Not specified | Not applicable |

Table 2: Effect of EXP3179 on PPAR-gamma Target Gene Expression in Monocytes

| Target Gene | Fold Upregulation (Losartan-treated vs. Control) | Reference(s) |

| CD36 | 3.75 ± 0.95 | |

| ABCG1 | 252.02 ± 46.86 |

Signaling Pathways and Experimental Workflows

PPAR-gamma Signaling Pathway Activated by EXP3179

The canonical signaling pathway for PPAR-γ activation involves ligand binding, heterodimerization with RXR, and subsequent modulation of gene transcription. As a partial agonist, EXP3179 induces a conformational change in the PPAR-γ LBD that is distinct from that induced by full agonists, leading to a differential recruitment of coactivators and a tempered transcriptional response.

Caption: PPAR-gamma signaling pathway activated by EXP3179.

Metabolic Conversion of Losartan

EXP3179 is an intermediate in the metabolic conversion of losartan to its other major active metabolite, EXP3174. This process is crucial for understanding the in vivo effects of losartan administration.

Caption: Metabolic pathway of losartan to EXP3179 and EXP3174.

Experimental Protocols

PPAR-gamma Transactivation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for quantifying the agonistic activity of compounds on PPAR-γ. It utilizes a chimeric receptor and a reporter gene system to measure the activation of the PPAR-γ ligand-binding domain (LBD).

Objective: To determine the potency and efficacy of EXP3179 as a PPAR-γ agonist.

Materials:

-

COS-7 cells (or other suitable mammalian cell line)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Expression vector for Gal4-DNA binding domain fused to human PPAR-γ LBD (pGal4-hPPARγ-LBD)

-

Luciferase reporter vector with Gal4 upstream activation sequences (pGal5-TK-pGL3)

-

Control reporter vector (e.g., pRL-CMV, Renilla luciferase) for normalization

-

DMEM with 10% FBS

-

Test compounds (EXP3179, pioglitazone, losartan, EXP3174) dissolved in a suitable solvent (e.g., DMSO)

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Seed COS-7 cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of transfection.

-

Co-transfect the cells with pGal4-hPPARγ-LBD, pGal5-TK-pGL3, and pRL-CMV using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 4-6 hours of transfection, replace the transfection medium with fresh DMEM containing 10% FBS.

-

Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (pioglitazone).

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

-

Plot the dose-response curves and determine the EC50 values.

-

Compare the maximal activation of EXP3179 to that of the full agonist pioglitazone to determine its partial agonist activity.

-

Caption: Workflow for PPAR-gamma transactivation luciferase reporter assay.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of EXP3179 on the expression of PPAR-γ target genes.

Materials:

-

3T3-L1 adipocytes or primary human monocytes

-

Test compounds

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., aP2, CD36, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture 3T3-L1 cells and induce differentiation into adipocytes, or isolate primary human monocytes.

-

Treat the cells with EXP3179, losartan, EXP3174, and a positive control (e.g., pioglitazone) at a specified concentration (e.g., 10 µmol/L) for 24 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the treated cells using a commercial kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

-

Conclusion

EXP3179, a key metabolite of losartan, is a well-characterized partial agonist of PPAR-γ. Its ability to activate PPAR-γ, albeit to a lesser extent than full agonists, and subsequently induce the expression of target genes involved in lipid metabolism and inflammation, underscores its potential for therapeutic interventions in metabolic disorders. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and clinical relevance of EXP3179 and other selective PPAR-γ modulators. The development of such partial agonists may offer a safer alternative to full agonists, retaining beneficial metabolic effects while minimizing adverse side effects.

References

An In-depth Technical Guide to the Biological Targets and Pathways of EXP3179

For Researchers, Scientists, and Drug Development Professionals

Abstract

EXP3179, an active metabolite of the angiotensin II receptor blocker losartan, exhibits a range of biological activities that are independent of the angiotensin II type 1 receptor (AT1R). This document provides a comprehensive overview of the known molecular targets and signaling pathways of EXP3179. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed insights into its mechanism of action, quantitative data on its effects, and methodologies for its study. The primary biological activities of EXP3179 discussed herein include the activation of the VEGFR2/PI3K/Akt/eNOS pathway, partial agonism of PPAR-γ, and the inhibition of NADPH oxidase via Protein Kinase C (PKC), as well as the suppression of cyclooxygenase-2 (COX-2) expression.

Core Biological Targets and Signaling Pathways

EXP3179 modulates several key signaling cascades, contributing to its pleiotropic effects on the vasculature and inflammatory processes. These activities are distinct from the AT1R blockade characteristic of its parent drug, losartan, and its other major metabolite, EXP3174.

Activation of the VEGFR2/PI3K/Akt/eNOS Signaling Pathway

EXP3179 has been shown to stimulate the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a critical enzyme for endothelial function and vasodilation. This activation is mediated through the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), which subsequently engages the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2][3] The activation of this pathway by EXP3179 promotes endothelial cell survival by inhibiting apoptosis.[1][3]

Partial Agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

EXP3179 functions as a partial agonist of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. This activity is thought to contribute to some of the beneficial metabolic effects observed with losartan treatment.

Inhibition of NADPH Oxidase via Protein Kinase C (PKC)

EXP3179 inhibits the production of superoxide radicals by NADPH oxidase. This effect is mediated through the inhibition of Protein Kinase C (PKC), which prevents the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step in the assembly and activation of the NADPH oxidase complex.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

EXP3179 has demonstrated anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. This inhibition has been observed in response to inflammatory stimuli such as Angiotensin II and lipopolysaccharide (LPS).

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of EXP3179.

| Biological Target | Parameter | Value | Cell/System Type | Reference |

| eNOS Activation | EC50 | -logEC50: 8.2 ± 0.1 mol/L | Endothelial Cells | |

| PPAR-γ Activation | EC50 | 17.1 µmol/L | COS-7 cells (reporter assay) | |

| Agonist Activity | Partial Agonist | 3T3-L1 adipocytes | ||

| COX-2 Inhibition | Effective Concentration | 10-7 mol/L | Human Endothelial Cells | |

| PKC/NADPH Oxidase | Inhibition | Dose-dependent | Human Phagocytic Cells |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of EXP3179.

VEGFR2/PI3K/Akt/eNOS Pathway Activation

-

Objective: To determine the effect of EXP3179 on the phosphorylation of eNOS and upstream signaling components.

-

Cell Culture: Bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) are commonly used.

-

Treatment: Cells are serum-starved and then treated with varying concentrations of EXP3179 for specified time points.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated forms of VEGFR2, Akt (Ser473), and eNOS (Ser1177), as well as total protein for normalization.

-

Inhibitor Studies: To confirm the pathway, cells are pre-treated with specific inhibitors such as LY294002 (PI3K inhibitor) or SU1498 (VEGFR2 inhibitor) prior to EXP3179 stimulation.

-

Data Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

PPAR-γ Agonist Activity Assay

-

Objective: To quantify the ability of EXP3179 to activate PPAR-γ.

-

Reporter Assay: COS-7 cells are transiently transfected with a plasmid encoding a Gal4 DNA-binding domain fused to the ligand-binding domain of human PPAR-γ, along with a luciferase reporter plasmid containing Gal4 upstream activating sequences.

-

Treatment: Transfected cells are treated with EXP3179, a known PPAR-γ agonist (e.g., pioglitazone) as a positive control, and a vehicle control.

-

Luciferase Measurement: After incubation, cell lysates are assayed for luciferase activity using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. The fold induction relative to the vehicle control is calculated.

NADPH Oxidase Activity Assay

-

Objective: To measure the effect of EXP3179 on NADPH oxidase-mediated superoxide production.

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) or neutrophils are isolated from whole blood.

-

Lucigenin-Enhanced Chemiluminescence: Superoxide production is measured by lucigenin-enhanced chemiluminescence. Cells are pre-incubated with EXP3179 and then stimulated with an agonist such as phorbol 12-myristate 13-acetate (PMA). The resulting chemiluminescence is measured over time.

-

PKC Activity Assay: To link NADPH oxidase inhibition to PKC, a separate PKC activity assay is performed. Following treatment with EXP3179 and stimulation with PMA, cell lysates are assayed for PKC activity using a commercial kit that typically measures the phosphorylation of a specific substrate.

COX-2 Expression Analysis

-

Objective: To determine the effect of EXP3179 on the induction of COX-2 expression.

-

Cell Culture and Treatment: Human endothelial cells are treated with an inflammatory stimulus (e.g., Angiotensin II or LPS) in the presence or absence of EXP3179.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells and reverse-transcribed to cDNA. qRT-PCR is then performed using primers specific for COX-2 and a housekeeping gene for normalization.

-

Western Blotting: Cell lysates can also be analyzed by Western blotting using an antibody specific for COX-2 to assess protein levels.

Conclusion

EXP3179, a major metabolite of losartan, possesses a unique pharmacological profile characterized by multiple biological activities that are independent of AT1R blockade. Its ability to activate the pro-survival and vasodilatory VEGFR2/PI3K/Akt/eNOS pathway, partially agonize the anti-inflammatory and metabolic regulator PPAR-γ, and inhibit the pro-oxidative PKC/NADPH oxidase pathway, as well as suppress COX-2 expression, highlights its potential to exert beneficial cardiovascular and anti-inflammatory effects. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid in the further investigation and potential therapeutic development of compounds targeting these pathways.

References

- 1. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

A Technical Guide to the Pharmacokinetics and Metabolism of Losartan to EXP3179

An In-depth Analysis for Researchers and Drug Development Professionals

Losartan is an orally active, nonpeptide angiotensin II receptor blocker (ARB) widely used in the management of hypertension, diabetic nephropathy, and to reduce stroke risk.[1][2] Its therapeutic efficacy is significantly influenced by its biotransformation into active metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics of losartan and its metabolic conversion, with a specific focus on the intermediate metabolite EXP3179 and the principal active metabolite, EXP3174.

Pharmacokinetics of Losartan and its Metabolites

The clinical pharmacology of losartan is characterized by rapid absorption, extensive first-pass metabolism, and the formation of metabolites that contribute significantly to its therapeutic action.[1][3]

1.1 Absorption Following oral administration, losartan is well absorbed, although it undergoes substantial first-pass metabolism, resulting in a systemic bioavailability of approximately 33%.[1] Peak plasma concentrations (Cmax) of the parent drug are typically reached within 1-2 hours. While food can slow the rate of absorption, delaying the time to Cmax, it does not have a clinically significant effect on the overall bioavailability (AUC) of losartan or its active metabolite.

1.2 Distribution Both losartan and its active metabolite, EXP3174, are highly bound to plasma proteins, primarily albumin. The plasma protein binding for losartan is approximately 98.7%, while for EXP3174 it is even higher at 99.8%. The volume of distribution for losartan is about 34 liters, indicating some distribution into tissues, whereas the volume of distribution for EXP3174 is smaller, at around 10-12 liters.

1.3 Metabolism The metabolism of losartan is a critical aspect of its pharmacology, primarily occurring in the liver via cytochrome P450 (CYP) enzymes. Approximately 14% of an oral dose of losartan is converted to its more potent, long-acting carboxylic acid metabolite, E-3174 (often denoted as EXP3174). This conversion is a two-step oxidation process.

First, losartan is oxidized to an unstable aldehyde intermediate, EXP3179 (also known as losartan carboxaldehyde). Subsequently, EXP3179 is further oxidized to the pharmacologically active carboxylic acid metabolite, EXP3174 . While EXP3174 is the primary mediator of the angiotensin II receptor blockade, EXP3179 itself possesses biological activity, acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and exhibiting anti-inflammatory properties independent of the angiotensin receptor.

The key enzymes responsible for this biotransformation are CYP2C9 and CYP3A4 . In vitro studies have demonstrated that CYP2C9 is the major contributor to the formation of EXP3174, particularly at lower, therapeutic concentrations of losartan. Genetic polymorphisms in the CYP2C9 enzyme can lead to interindividual variability in losartan metabolism and clinical response.

1.4 Excretion Losartan and its metabolites are eliminated through both renal and biliary pathways. The terminal elimination half-life of losartan is relatively short, about 1.5 to 2.5 hours. In contrast, the active metabolite EXP3174 has a much longer half-life of 6 to 9 hours, which contributes significantly to the duration of the antihypertensive effect after a single daily dose. The total plasma clearance of losartan is approximately 600 mL/min, with renal clearance accounting for about 75 mL/min. For EXP3174, the total plasma clearance is much lower at 50 mL/min, with renal clearance contributing 25 mL/min.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for losartan and its principal active metabolite, EXP3174.

Table 1: Pharmacokinetic Parameters of Losartan

| Parameter | Value | References |

|---|---|---|

| Bioavailability | ~33% | |

| Time to Peak (Tmax) | 1 - 2 hours | |

| Half-life (t½) | 1.5 - 2.5 hours | |

| Plasma Clearance (CLp) | ~600 mL/min | |

| Renal Clearance (CLr) | ~75 mL/min | |

| Volume of Distribution (Vd) | ~34 L |

| Plasma Protein Binding | ~98.7% | |

Table 2: Pharmacokinetic Parameters of EXP3174 (Active Metabolite)

| Parameter | Value | References |

|---|---|---|

| Formation | ~14% of oral losartan dose | |

| Time to Peak (Tmax) | 3 - 4 hours | |

| Half-life (t½) | 6 - 9 hours | |

| Plasma Clearance (CLp) | ~50 mL/min | |

| Renal Clearance (CLr) | ~25 mL/min | |

| Volume of Distribution (Vd) | ~10 L | |

| Plasma Protein Binding | ~99.8% |

| Potency vs. Losartan | 10 to 40-fold higher | |

Experimental Protocols

The investigation of losartan's metabolism relies on established in vitro and in vivo methodologies.

3.1 In Vitro Metabolism Protocol using Human Liver Microsomes This protocol aims to identify the enzymes responsible for losartan metabolism and to characterize the kinetics of metabolite formation.

-

Preparation: Human liver microsomes are prepared and stored at -80°C. The protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Incubation Mixture: A typical incubation mixture (final volume of 200 µL) in a phosphate buffer (pH 7.4) contains:

-

Human liver microsomes (e.g., 0.2 mg/mL).

-

Losartan (at various concentrations, e.g., 0.05 to 50 µM, to determine kinetic parameters).

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

-

-

Inhibitor Studies: To identify specific CYP enzyme contributions, parallel incubations are performed with selective chemical inhibitors. For example:

-

Sulfaphenazole , a specific CYP2C9 inhibitor, is used to probe the role of CYP2C9.

-

Ketoconazole or Triacetyloleandomycin , CYP3A4 inhibitors, are used to assess the involvement of CYP3A4.

-

-

Reaction: The reaction is initiated by adding the NADPH-generating system after a brief pre-incubation period at 37°C. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) and is then terminated by adding a quenching solvent like ice-cold acetonitrile.

-

Analysis: After centrifugation to precipitate proteins, the supernatant is collected. The concentrations of losartan and its metabolites (EXP3179, EXP3174) are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The formation rates of metabolites are calculated. Kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant) are determined by fitting the data to enzyme kinetic models.

3.2 In Vivo Human Pharmacokinetic Study Protocol This protocol is designed to determine the pharmacokinetic profile of losartan and its metabolites in human subjects.

-

Study Design: A randomized, open-label, crossover study is often employed. A washout period of at least 1-2 weeks separates the treatment phases.

-

Subjects: A cohort of healthy, non-smoking male and/or female volunteers is recruited after obtaining informed consent.

-

Drug Administration: Subjects receive a single oral dose of losartan (e.g., 50 mg or 100 mg) after an overnight fast. In some studies, an intravenous administration arm is included to determine absolute bioavailability.

-

Blood Sampling: Serial blood samples are collected into heparinized tubes at specific time points: pre-dose (0 hours) and at various post-dose intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of losartan and EXP3174/EXP3179 are determined using a validated LC-MS/MS method, which provides high sensitivity and specificity.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, CLp (Plasma Clearance), and Vd (Volume of Distribution).

Visualizations

Metabolic Pathway of Losartan

Caption: Metabolic conversion of Losartan to its intermediate (EXP3179) and active (EXP3174) metabolites.

Experimental Workflow for In Vitro Metabolism Study

Caption: Step-by-step workflow for a typical in vitro losartan metabolism experiment.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Standard workflow for conducting an in vivo pharmacokinetic study of losartan in humans.

References

EXP3179: A Comprehensive Technical Guide to its Structural and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

EXP3179, also known as losartan carboxaldehyde, is a principal and biologically active metabolite of the widely prescribed antihypertensive drug, losartan. Initially characterized for its distinct pharmacological profile, separate from its parent compound, EXP3179 has garnered significant scientific interest. This document provides an in-depth technical overview of the structural and chemical properties of EXP3179, its complex pharmacology, and the experimental methodologies used to elucidate its functions.

Chemical and Structural Properties

EXP3179 is an imidazole derivative with a biphenyl-tetrazole moiety, structurally similar to losartan but with a key functional group modification. The hydroxymethyl group on the imidazole ring of losartan is oxidized to a carboxaldehyde group in EXP3179.

| Property | Value | Source |

| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | [1][2] |

| Synonyms | Losartan Carboxaldehyde, DuP 167, E3179 | [1][3] |

| CAS Number | 114798-36-6 | [4] |

| Molecular Formula | C22H21ClN6O | |

| Molecular Weight | 420.89 g/mol | |

| Melting Point | 84-86 °C |

Solubility

| Solvent | Solubility | Source |

| DMSO | 125 mg/mL (296.99 mM) | |

| DMF | 30 mg/mL | |

| Ethanol | 30 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.94 mM) | |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.94 mM) |

Pharmacological Properties and Signaling Pathways

The pharmacology of EXP3179 is multifaceted, with effects mediated through several distinct signaling pathways. Notably, there has been an evolution in the understanding of its interaction with the Angiotensin II Type 1 (AT1) receptor.

Angiotensin II Type 1 (AT1) Receptor Antagonism

For many years, EXP3179 was considered to be devoid of AT1 receptor blocking activity, a characteristic that distinguished it from losartan and its other major metabolite, EXP3174. However, a 2022 study has challenged this long-held view, demonstrating that EXP3179 can indeed fully block AT1 receptor signaling in vitro. This recent finding suggests a more complex pharmacological profile for EXP3179 than previously understood and indicates that some of the therapeutic effects of losartan may be mediated by the direct AT1 receptor antagonism of this metabolite.

Experimental Protocol: AT1 Receptor Binding Assay

A standard method to assess AT1 receptor binding involves a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the AT1 receptor.

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (EXP3179).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Cyclooxygenase-2 (COX-2) Inhibition

EXP3179 has been shown to potently inhibit the expression of endothelial cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It achieves this by abolishing the upregulation of COX-2 mRNA, which in turn reduces the production of pro-inflammatory prostaglandins.

Experimental Protocol: COX-2 Expression Assay

-

Cell Culture: Human endothelial cells are cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Angiotensin II to induce COX-2 expression.

-

Treatment: Cells are co-incubated with the stimulus and various concentrations of EXP3179.

-

RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and the expression level of COX-2 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, and COX-2 protein levels are detected by immunoblotting with a specific anti-COX-2 antibody.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation

EXP3179 acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. This activation is independent of AT1 receptor blockade.

Experimental Protocol: PPAR-γ Reporter Gene Assay

-

Cell Line: A suitable mammalian cell line is co-transfected with two plasmids: one expressing a fusion protein of the PPAR-γ ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Treatment: The transfected cells are treated with EXP3179 or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPAR-γ.

Activation of the Akt/eNOS Pathway via VEGFR2

EXP3179 has been shown to stimulate the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This signaling cascade is independent of the AT1 receptor and contributes to the vasoprotective effects of EXP3179.

Experimental Protocol: Western Blot Analysis of Akt and eNOS Phosphorylation

-

Cell Culture and Treatment: Endothelial cells are treated with EXP3179 for various times and at different concentrations.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated eNOS (p-eNOS), as well as total Akt and eNOS antibodies for normalization.

-

Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of phosphorylation.

Inhibition of NADPH Oxidase via Protein Kinase C (PKC)

EXP3179 can inhibit the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in vascular cells, by inhibiting protein kinase C (PKC). This action contributes to the antioxidant properties of the compound.

Experimental Protocol: NADPH Oxidase Activity Assay

-

Cell or Membrane Preparation: Phagocytic cells or vascular cell membrane fractions are prepared.

-

Stimulation: The cells or membranes are stimulated with an activator of NADPH oxidase, such as phorbol myristate acetate (PMA).

-

Treatment: The samples are pre-incubated with EXP3179.

-

Detection of ROS: NADPH oxidase activity is measured by detecting the production of superoxide using methods like lucigenin-enhanced chemiluminescence or the cytochrome c reduction assay.

-

p47phox Translocation: To confirm PKC-mediated inhibition, the translocation of the cytosolic subunit p47phox to the membrane can be assessed by western blotting of membrane and cytosolic fractions.

Conclusion

EXP3179 is a pharmacologically active metabolite of losartan with a complex and multifaceted mechanism of action. Its structural and chemical properties, particularly the presence of the carboxaldehyde group, confer a unique biological activity profile. While historically viewed as inactive at the AT1 receptor, recent evidence necessitates a re-evaluation of this assertion. Its ability to inhibit COX-2, activate PPAR-γ, stimulate the Akt/eNOS pathway, and inhibit NADPH oxidase underscores its potential therapeutic relevance beyond simple blood pressure control. This technical guide provides a comprehensive overview for researchers and professionals in drug development, highlighting the key characteristics and signaling pathways of this intriguing molecule. Further research into the nuanced pharmacology of EXP3179 is warranted to fully elucidate its therapeutic potential.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of peroxisome proliferator-activated receptor gamma activity by losartan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of EXP3179: A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EXP3179, a primary active metabolite of the angiotensin II receptor blocker (ARB) losartan, has garnered significant scientific interest due to its complex pharmacological profile. While initially considered to be devoid of direct angiotensin II type 1 (AT1) receptor antagonistic activity, emerging in vitro evidence suggests a more nuanced role for this molecule.[1][2] This technical guide provides an in-depth summary of the in vitro studies on EXP3179, focusing on its effects on key signaling pathways and cellular functions. The information is presented to facilitate further research and drug development efforts.

Core Pharmacological Activities of EXP3179

In vitro studies have revealed that EXP3179 exerts a range of biological effects, some of which are independent of the AT1 receptor. These activities include modulation of endothelial function, anti-inflammatory effects, and regulation of oxidative stress.

Quantitative Summary of In Vitro Activities

The following table summarizes the key quantitative data from in vitro studies of EXP3179.

| Parameter | Value | Cell Type/System | Experimental Context | Reference(s) |

| EC50 (Akt/eNOS Phosphorylation) | -logEC50: 8.2 ± 0.1 M | Endothelial Cells (ECs) | Stimulation of Akt and eNOS phosphorylation. | [1][3] |

| AT1 Receptor Signaling Blockade | 100% | AT1R-expressing cell lines | Inhibition of Angiotensin II-induced signaling. | [2] |

| Inhibition of Phenylephrine (PE)-Induced Contraction | Up to 65% | Ex vivo wire myography | Endothelium-dependent vasorelaxation. | |

| Inhibition of COX-2 Transcription | Abolished | Human Endothelial Cells | LPS- and Ang II-induced COX-2 transcription. | |

| Inhibition of NADPH Oxidase Activity | Dose-dependent | Human phagocytic cells and endothelial cells | Phorbol myristate acetate and insulin-stimulated superoxide production. |

It is important to note that there are conflicting reports regarding the AT1 receptor blocking activity of EXP3179, with some studies suggesting it has no activity at this receptor.

Key Signaling Pathways Modulated by EXP3179

EXP3179 influences several critical intracellular signaling cascades, contributing to its diverse pharmacological effects.

VEGFR2/PI3K/Akt/eNOS Pathway

EXP3179 has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This cascade culminates in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide (NO).

Inhibition of PKC/NADPH Oxidase Pathway

EXP3179 can inhibit the activity of Protein Kinase C (PKC), a key upstream regulator of NADPH oxidase. By inhibiting PKC, EXP3179 prevents the translocation of the p47phox subunit to the membrane, thereby blocking the assembly and activation of the NADPH oxidase complex and reducing the production of superoxide radicals.

Experimental Protocols

This section provides an overview of the methodologies employed in the in vitro characterization of EXP3179.

Cell Culture and Treatment

-

Cell Lines: Human Endothelial Cells (ECs), Bovine Aortic Endothelial Cells (BAECs), and various AT1R-expressing cell lines have been utilized.

-

Culture Conditions: Standard cell culture conditions are typically employed (e.g., 37°C, 5% CO2).

-

Treatment Protocol: Cells are often serum-starved prior to treatment with EXP3179 to minimize confounding factors from serum components. Treatment concentrations of EXP3179 typically range from 10⁻⁹ to 10⁻⁵ M, with incubation times varying from minutes to hours depending on the endpoint being measured.

AT1 Receptor Binding Assay (Radioligand Competition Assay)

This assay is crucial for determining the binding affinity of EXP3179 to the AT1 receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor to isolate cell membranes.

-

Reaction Mixture: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸]Angiotensin II), and varying concentrations of unlabeled EXP3179.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of EXP3179 to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Western Blotting for eNOS Phosphorylation

This technique is used to quantify the phosphorylation status of eNOS upon treatment with EXP3179.

Protocol Outline:

-

Cell Lysis: After treatment with EXP3179, lyse the endothelial cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

Analysis: Quantify the band intensity and normalize to the total eNOS protein levels to determine the relative increase in phosphorylation.

COX-2 Inhibition Assay

This assay measures the ability of EXP3179 to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Protocol Outline:

-

Cell Stimulation: Treat cells (e.g., human endothelial cells or macrophages) with an inflammatory stimulus such as lipopolysaccharide (LPS) or Angiotensin II to induce COX-2 expression.

-

EXP3179 Treatment: Co-incubate the stimulated cells with various concentrations of EXP3179.

-

Measurement of COX-2 Activity:

-

Prostaglandin Quantification: Measure the levels of prostaglandins (e.g., PGE2) in the cell culture supernatant using an ELISA kit.

-

mRNA or Protein Expression: Quantify COX-2 mRNA levels by RT-qPCR or COX-2 protein levels by Western blotting.

-

-

Data Analysis: Determine the concentration of EXP3179 that causes a 50% inhibition (IC50) of COX-2 activity or expression.

Conclusion

The in vitro data on EXP3179 reveal a molecule with a multifaceted pharmacological profile. While its interaction with the AT1 receptor remains a subject of ongoing investigation, its ability to modulate endothelial function through the VEGFR2/PI3K/Akt/eNOS pathway and its anti-inflammatory and antioxidant properties are well-documented. This technical guide provides a comprehensive summary of the current in vitro knowledge on EXP3179, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing losartan metabolite.

References

In Vivo Effects of EXP3179 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EXP3179 is an active metabolite of the angiotensin II receptor blocker (ARB), losartan. While its counterpart, EXP3174, is primarily responsible for the blood pressure-lowering effects through potent AT1 receptor antagonism, EXP3179 exhibits a unique pharmacological profile with pleiotropic effects that extend beyond AT1 receptor blockade. This technical guide provides an in-depth overview of the in vivo effects of EXP3179 in various animal models, focusing on its cardiovascular and anti-inflammatory properties. The information is presented to aid researchers and drug development professionals in understanding the multifaceted actions of this metabolite.

Data Presentation: Quantitative In Vivo Effects of EXP3179

The following tables summarize the key quantitative data from in vivo and ex vivo studies investigating the effects of EXP3179 in animal models of hypertension and cardiovascular disease.

Table 1: Effects of EXP3179 on Blood Pressure in Hypertensive Rat Models

| Animal Model | Treatment and Dosage | Duration | Effect on Blood Pressure | Reference |

| Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats | EXP3179 | 10 weeks | Partial reduction in systolic and diastolic blood pressure (did not normalize to control levels) | [1] |

| Spontaneously Hypertensive Rats (SHR) | EXP3179 | Not specified | Significant decrease in blood pressure | [2] |

| Normotensive rats | EXP3179 | Not specified | Significant decrease in blood pressure | [2] |

Table 2: Vasculoprotective Effects of EXP3179 in Ex Vivo Studies

| Animal Model | Experimental Setup | Treatment Concentration | Key Findings | Reference |

| Wild-type mice | Phenylephrine (PE)-induced contraction of aortic rings | Not specified | Prevented PE-induced contraction by up to 65% | [2] |

| AT2 receptor knockout mice | PE-induced contraction of aortic rings | Not specified | Effects on endothelial function are largely independent of the AT2 receptor | [3] |

Table 3: Anti-fibrotic Effects of EXP3179 in L-NAME-Induced Hypertensive Rats

| Parameter | Treatment and Dosage | Duration | Key Findings | Reference |

| Myocardial Collagen Volume Fraction | EXP3179 | 10 weeks | Fully prevented the increase in collagen volume fraction | |

| Procollagen Type I Expression | EXP3179 | 10 weeks | Fully prevented the increase in procollagen type I expression | |

| Myocardial TGF-β1 mRNA Expression | EXP3179 | 10 weeks | Fully prevented the increase in TGF-β1 mRNA expression | |

| Myocardial CTGF mRNA and Protein Expression | EXP3179 | 10 weeks | Significantly decreased CTGF mRNA and protein expression | |

| Myocardial Lysyl Oxidase (LOX) Expression | EXP3179 | 10 weeks | Fully prevented the increase in LOX expression |

Experimental Protocols

L-NAME-Induced Hypertension in Rats

This model is used to induce hypertension and associated cardiac fibrosis by inhibiting nitric oxide synthase.

Materials:

-

Male Wistar rats

-

Nω-nitro-L-arginine methyl ester (L-NAME)

-

Drinking water

-

Blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

-

House male Wistar rats under standard laboratory conditions.

-

Induce hypertension by administering L-NAME in the drinking water at a concentration of 40 mg/kg/day.

-

Monitor systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

-

Continue L-NAME administration for the duration of the experiment (e.g., 4 to 10 weeks) to establish and maintain hypertension.

-

At the end of the treatment period, sacrifice the animals for tissue collection and analysis.

Ex Vivo Wire Myography of Aortic Rings

This technique is employed to assess the vasoactive properties of EXP3179 on isolated arterial segments.

Materials:

-

Rat or mouse aorta

-

Krebs-Henseleit solution

-

Phenylephrine (PE)

-

EXP3179

-

Wire myograph system

-

Dissection microscope and surgical instruments

Procedure:

-

Euthanize the animal and carefully excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into 2 mm rings.

-

Mount the aortic rings on the stainless-steel wires of the myograph chamber, which is filled with Krebs-Henseleit solution and maintained at 37°C, bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for a defined period under a resting tension.

-

Induce contraction of the aortic rings with a standard dose of phenylephrine.

-

Once a stable contraction is achieved, add EXP3179 to the chamber to assess its vasorelaxant effects.

-

Record the changes in isometric tension to determine the effect of EXP3179 on vascular tone.

Isolation of Adult Rat Cardiac Fibroblasts

This protocol is for obtaining primary cardiac fibroblasts for in vitro studies on the anti-fibrotic effects of EXP3179.

Materials:

-

Adult rat heart

-

Langendorff perfusion system

-

Collagenase type II solution

-

DMEM with 10% FBS

-

Sterile PBS

Procedure:

-

Perfuse the heart in a Langendorff system for 5 minutes.

-

In a sterile environment, wash the heart with sterile PBS.

-